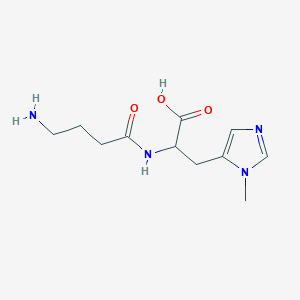
6-Bromo-2-chloro-3-(trifluoromethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2-chloro-3-(trifluoromethyl)phenol is an organic compound that belongs to the class of halogenated phenols. It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring. This compound is used as a building block in chemical synthesis due to its unique reactivity and functional groups .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol typically involves the halogenation of a phenol derivative. One common method is the bromination and chlorination of 3-(trifluoromethyl)phenol. The reaction conditions often include the use of bromine and chlorine in the presence of a catalyst or under specific temperature and pressure conditions to ensure selective halogenation .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound .
化学反応の分析
Types of Reactions
6-Bromo-2-chloro-3-(trifluoromethyl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted by other nucleophiles.
Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction to remove halogen atoms or reduce the phenol group.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenols, while oxidation can produce quinones .
科学的研究の応用
6-Bromo-2-chloro-3-(trifluoromethyl)phenol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
作用機序
The mechanism of action of 6-Bromo-2-chloro-3-(trifluoromethyl)phenol involves its interaction with molecular targets such as enzymes or receptors. The halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity. The phenol group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
類似化合物との比較
Similar Compounds
2-Chloro-3-(trifluoromethyl)phenol: Lacks the bromine atom, which may affect its reactivity and applications.
6-Bromo-2-fluoro-3-(trifluoromethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group, leading to different chemical properties and uses.
Uniqueness
6-Bromo-2-chloro-3-(trifluoromethyl)phenol is unique due to the combination of bromine, chlorine, and trifluoromethyl groups on a phenol ring.
特性
分子式 |
C7H3BrClF3O |
|---|---|
分子量 |
275.45 g/mol |
IUPAC名 |
6-bromo-2-chloro-3-(trifluoromethyl)phenol |
InChI |
InChI=1S/C7H3BrClF3O/c8-4-2-1-3(7(10,11)12)5(9)6(4)13/h1-2,13H |
InChIキー |
QQMMMTMNRJMSEP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)






![2-amino-N-[(2-chlorophenyl)methyl]-N-cyclopropylpropanamide](/img/structure/B14780320.png)





![2-amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]propanamide](/img/structure/B14780355.png)
